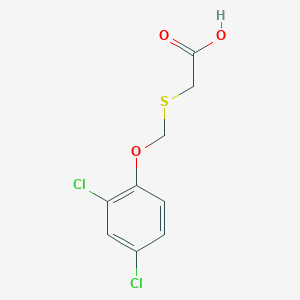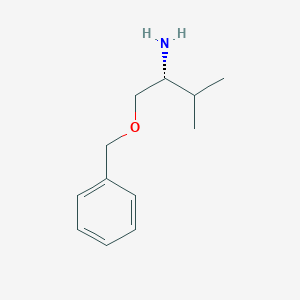
O-benzyl-D-valinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-benzyl-D-valinol: is an organic compound that belongs to the class of amino alcohols. It is derived from valine, an essential amino acid, and features a benzyl group attached to the nitrogen atom. This compound is often used as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-benzyl-D-valinol can be synthesized through several methods. One common approach involves the reduction of O-benzyl-D-valine using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or the use of alternative reducing agents that offer higher yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-benzyl-D-valinol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl aldehyde or benzyl ketone.
Reduction: Benzylamine.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-benzyl-D-valinol is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the diastereoselective formation of chiral centers, which is essential for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: The compound is valuable in the pharmaceutical industry for the synthesis of chiral drugs. It aids in the production of enantiomerically pure active pharmaceutical ingredients (APIs).
Industry: this compound finds applications in the production of fine chemicals and agrochemicals, where chiral purity is crucial.
Wirkmechanismus
The mechanism of action of O-benzyl-D-valinol primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereocontrolled environment during chemical reactions. The benzyl group can stabilize transition states and intermediates, leading to high diastereoselectivity.
Vergleich Mit ähnlichen Verbindungen
L-valinol: Another amino alcohol derived from valine but with a different stereochemistry.
O-benzyl-L-valinol: The enantiomer of O-benzyl-D-valinol.
N-benzyl-D-valine: A related compound with a benzyl group attached to the nitrogen atom but in its carboxylic acid form.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to form stable chiral intermediates and transition states sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
(2R)-3-methyl-1-phenylmethoxybutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
BTNSRWZJXQKKKS-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)[C@H](COCC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)C(COCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromobutyl)-1-thia-3-azaspiro[4.4]nonan-4-one](/img/structure/B8446424.png)
![3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine](/img/structure/B8446429.png)

![2-Ethyl-3-chlorocarbonyl-benzo[b]thiophene](/img/structure/B8446442.png)
![[3-(3-Cyano-propoxy)-phenyl]-acetic acid](/img/structure/B8446451.png)
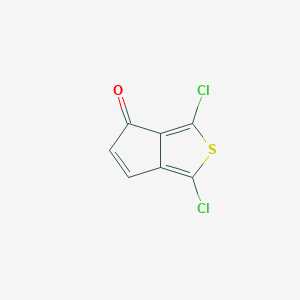
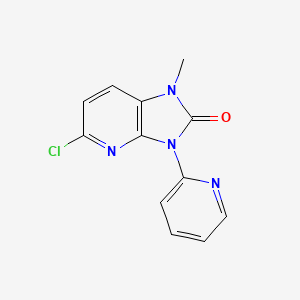


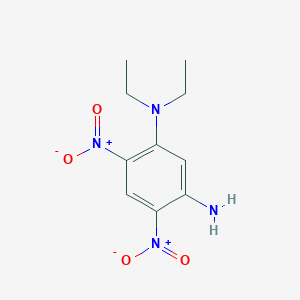

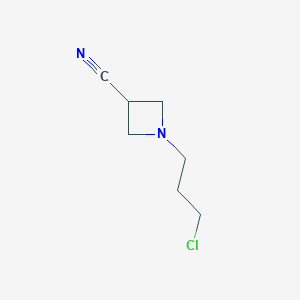
![4-(4-Chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylamine](/img/structure/B8446516.png)
